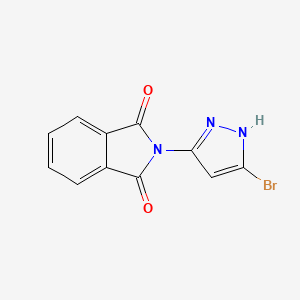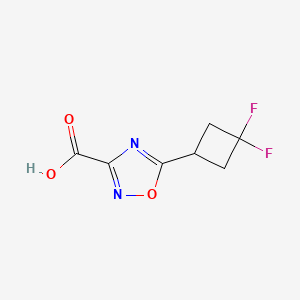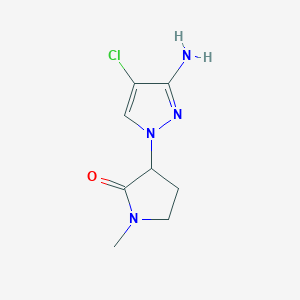![molecular formula C12H10BFO2 B13319722 Boronic acid, B-(5-fluoro[1,1'-biphenyl]-3-YL)-](/img/structure/B13319722.png)
Boronic acid, B-(5-fluoro[1,1'-biphenyl]-3-YL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acid, B-(5-fluoro[1,1’-biphenyl]-3-YL)-, is a derivative of boronic acid characterized by the presence of a 5-fluoro substituent on the biphenyl moiety. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, B-(5-fluoro[1,1’-biphenyl]-3-YL)-, typically involves the borylation of the corresponding aryl halide. A common method is the Miyaura borylation reaction, where bis(pinacolato)diboron reacts with 5-fluoro-3-bromobiphenyl in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Boronic acid, B-(5-fluoro[1,1’-biphenyl]-3-YL)-, undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding phenol using oxidizing agents.
Reduction: Formation of the corresponding borane under reducing conditions.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: 5-fluoro-3-hydroxybiphenyl.
Reduction: 5-fluoro-3-biphenylborane.
Substitution: Various biaryl compounds depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
Boronic acid, B-(5-fluoro[1,1’-biphenyl]-3-YL)-, has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of boronic acid, B-(5-fluoro[1,1’-biphenyl]-3-YL)-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and enzyme inhibition. The compound interacts with molecular targets through the formation of cyclic esters, which can modulate the activity of enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Pinacol boronic esters
Comparison: Boronic acid, B-(5-fluoro[1,1’-biphenyl]-3-YL)-, is unique due to the presence of the 5-fluoro substituent, which can influence its reactivity and binding properties. Compared to other boronic acids, it may exhibit different electronic and steric effects, making it suitable for specific applications in synthesis and sensing .
Eigenschaften
Molekularformel |
C12H10BFO2 |
|---|---|
Molekulargewicht |
216.02 g/mol |
IUPAC-Name |
(3-fluoro-5-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H10BFO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8,15-16H |
InChI-Schlüssel |
PJPUPDWLNZKVSI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)F)C2=CC=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2-Iodo-1-phenylethoxy)methyl]benzene](/img/structure/B13319661.png)
![rel-tert-Butyl (1R,3S)-1-((tert-butylsulfinyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13319665.png)
![2-(2-Amino-1,3-thiazol-5-YL)bicyclo[2.2.1]heptan-2-OL](/img/structure/B13319671.png)
![4-[(But-3-yn-2-yl)amino]-2-methylbenzoic acid](/img/structure/B13319678.png)
amine](/img/structure/B13319679.png)






